N'-Cyanobenzenecarboximidamide

heterocyclic synthesis pyridopyrimidine cyclization

N'-Cyanobenzenecarboximidamide's N-cyano group fundamentally alters reactivity vs unsubstituted benzamidines. Validated: 80% yield (27.6 g) at 115 mmol scale for PDE4B triazine synthesis via one-step POCl₃/acetonitrile cyclization. Enables Ni(OAc)₂-promoted pyrido[4,3-d]pyrimidine construction unattainable with aliphatic N-cyano analogs. Essential reference for Rilpivirine impurity profiling. XLogP3=1.1—not interchangeable with 3-cyanobenzenecarboximidamide (0.6). For R&D only.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 2170486-29-8
Cat. No. B7771948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Cyanobenzenecarboximidamide
CAS2170486-29-8
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NC#N)N
InChIInChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11)
InChIKeyJEWFJQWVHWGHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Cyanobenzenecarboximidamide (CAS 2170486-29-8): Chemical Identity, Procurement-Relevant Properties, and Functional Classification for Research Sourcing


N'-Cyanobenzenecarboximidamide (CAS 2170486-29-8; also registered as CAS 17513-09-6), with molecular formula C₈H₇N₃ and molecular weight 145.16 g/mol, is an organic compound belonging to the N-cyanoamidine class, characterized by a cyano group attached to the N' position of a benzenecarboximidamide scaffold [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and heterocyclic synthesis [2]. Its structural features—a benzene ring, a carboximidamide moiety, and a terminal cyano group—confer distinct reactivity profiles that enable transformations not readily achievable with conventional benzamidines or cyanoguanidine analogs [3]. For procurement decisions, the compound is commercially available from multiple suppliers in powder form with melting point 142–145°C .

Procurement Risks in Substituting N'-Cyanobenzenecarboximidamide (CAS 2170486-29-8): Structural Determinants That Preclude Generic Interchangeability


Substituting N'-Cyanobenzenecarboximidamide with structurally related compounds such as unsubstituted benzamidine, 3-cyanobenzamidine, 4-cyanobenzamidine, or cyanoguanidine is not scientifically valid for research and synthetic applications because the N-cyano substitution at the amidine nitrogen fundamentally alters both electronic properties and reaction outcomes [1]. The N-cyano group acts as an electron-withdrawing moiety that modulates nucleophilicity and enables cyclization pathways unavailable to conventional amidines [2]. In heterocyclic synthesis, for instance, aliphatic N-cyanoamidines such as N-cyanoformamidine or N-cyanoacetamidine fail to produce the desired thiadiazine products under conditions where N'-Cyanobenzenecarboximidamide reacts successfully [3]. The following evidence quantifies these functional divergences and substantiates why generic substitution compromises experimental reproducibility and synthetic yield.

Quantitative Differentiation of N'-Cyanobenzenecarboximidamide (CAS 2170486-29-8): Head-to-Head and Cross-Study Comparator Evidence for Informed Scientific Selection


Synthetic Utility for Pyrido[4,3-d]pyrimidine Construction: Reaction Specificity Compared with N-Cyanoformamidine and N-Cyanoacetamidine

N'-Cyanobenzenecarboximidamide (N-cyanobenzamidine) reacts with diethyl acetone-1,3-dicarboxylate in the presence of nickel acetate to yield ethyl 4-amino-6-ethoxycarbonylmethyl-2-phenylpyrimidine-5-carboxylate, which upon subsequent cyclization with MeONa produces 4-amino-7-hydroxy-2-phenylpyrido[4,3-d]pyrimidin-5(6H)-ones—a heterocyclic scaffold of pharmaceutical relevance [1]. In contrast, N-cyanoformamidine and N-cyanoacetamidine (aliphatic N-cyanoamidines) fail to generate analogous thiadiazine products under comparable reaction conditions, demonstrating that the aromatic phenyl substitution is essential for productive cyclization [2].

heterocyclic synthesis pyridopyrimidine cyclization medicinal chemistry

Patent-Documented Utility as a Triazine Synthesis Intermediate: Demonstrated High Synthetic Yield for Pharmaceutical Building Blocks

N'-Cyanobenzenecarboximidamide is documented in a patent (KR2019/2206) as a key intermediate for synthesizing 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine, achieving an 80% isolated yield (27.6 g from 16.8 g starting material, 115 mmol scale) after reaction with Compound A-2 and phosphorus oxychloride in acetonitrile under reflux for 1 hour . The resulting triazine derivatives function as selective PDE4B inhibitors with demonstrable subtype selectivity versus PDE4D, as shown in structural studies where the triazine core engages the C-terminal regulatory helix (CR3) to lock the enzyme in an inactive closed conformation .

triazine synthesis PDE4B inhibitor pharmaceutical intermediate organic synthesis

Chemical Property Differentiation: Hydrophobicity (XLogP3) and Hydrogen Bonding Profile Compared with Positional Isomers

N'-Cyanobenzenecarboximidamide exhibits an XLogP3 value of 1.1 and a hydrogen bond donor count of 1, computed by PubChem based on its unsubstituted phenyl N-cyanoamidine structure [1]. In contrast, the positional isomer 3-cyanobenzenecarboximidamide (CAS 140658-21-5) shows a lower XLogP3 of 0.6 and a higher hydrogen bond donor count of 2 [2]. This difference arises from the presence of an additional cyano group on the phenyl ring in the 3-cyano isomer versus the N-cyano substitution in the target compound, fundamentally altering the physicochemical and ADME-predictive profile.

physicochemical properties drug-likeness XLogP hydrogen bonding

Role as a Synthetic Impurity Marker in Antiviral Drug Development: Structural Distinction from 4-Amino-N-Cyanobenzimidamide

N'-Cyanobenzenecarboximidamide serves as a reference standard and impurity marker in the synthesis of analogs of Rilpivirine (R509800), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV therapy . The structurally related derivative 4-Amino-N-cyanobenzimidamide is specifically identified as an impurity in Rilpivirine analog synthesis . The unsubstituted N-cyano compound is distinguished from its 4-amino analog by the absence of the para-amino substituent on the phenyl ring, resulting in different chromatographic retention behavior and distinct chemical reactivity in downstream functionalization steps.

antiviral reverse transcriptase inhibitor rilpivirine impurity profiling

Validated Research and Industrial Applications of N'-Cyanobenzenecarboximidamide (CAS 2170486-29-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Pyrido[4,3-d]pyrimidine Scaffolds for Kinase or Phosphodiesterase Inhibitor Programs

Research groups developing fused pyrimidine heterocycles as kinase inhibitors or phosphodiesterase modulators can utilize N'-Cyanobenzenecarboximidamide to construct 4-amino-7-hydroxy-2-phenylpyrido[4,3-d]pyrimidin-5(6H)-ones. The nickel acetate-promoted reaction with diethyl acetone-1,3-dicarboxylate provides a direct route to this privileged scaffold, whereas aliphatic N-cyanoamidine alternatives (N-cyanoformamidine, N-cyanoacetamidine) fail to undergo productive cyclization [1].

Pharmaceutical Process Chemistry: Scalable Synthesis of PDE4B-Selective Triazine Inhibitors

Process chemists engaged in scaling PDE4B-selective inhibitor candidates can leverage the documented 80% synthetic yield (27.6 g at 115 mmol scale) for triazine formation using N'-Cyanobenzenecarboximidamide as the key building block. The one-step procedure with POCl₃ in acetonitrile under reflux offers operational simplicity and consistent yield, as validated in patent KR2019/2206 .

Analytical Quality Control and Reference Standard Procurement for Antiviral Drug Development

Quality control laboratories supporting Rilpivirine analog synthesis require N'-Cyanobenzenecarboximidamide as a reference standard for impurity profiling. The compound serves as the unsubstituted parent scaffold, enabling chromatographic resolution of 4-amino-substituted impurities that arise during NNRTI analog production .

Computational Chemistry and in Silico Screening: Physicochemical Filtering in Drug Discovery

Computational chemists performing virtual screening and ADME property filtering should note that N'-Cyanobenzenecarboximidamide (XLogP3 = 1.1) is not interchangeable with its positional isomer 3-cyanobenzenecarboximidamide (XLogP3 = 0.6) in compound library design. The 0.5-unit difference in computed lipophilicity translates to distinct predicted solubility and permeability profiles that impact hit prioritization and lead optimization workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-Cyanobenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.